molecular formula C10H9Cl2N B2634021 5-(Chloromethyl)quinoline hydrochloride CAS No. 1523194-36-6

5-(Chloromethyl)quinoline hydrochloride

Cat. No. B2634021
CAS RN: 1523194-36-6
M. Wt: 214.09
InChI Key: JJYAVRXAAVFQJJ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)quinoline hydrochloride is a chemical compound with the molecular formula C10H9Cl2NO . It is used in laboratory settings .


Synthesis Analysis

The synthesis of 5-(Chloromethyl)quinoline hydrochloride has been reported in the literature . The synthetic scheme involves the chloromethylation of 8-Hydroxyquinoline to give 5-chloromethyl-8-hydroxyquinoline .


Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)quinoline hydrochloride consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . The pyridine ring maintains its properties as an electron-deficient entity with a basic nitrogen .


Chemical Reactions Analysis

5-(Chloromethyl)quinoline hydrochloride can undergo various chemical reactions due to the presence of the phenolic group, making it susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .


Physical And Chemical Properties Analysis

5-(Chloromethyl)quinoline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 214.09 .

Scientific Research Applications

Corrosion Inhibition

5-(Chloromethyl)quinoline hydrochloride has been studied for its effectiveness as a corrosion inhibitor. An experimental investigation demonstrated its inhibition effect on carbon steel corrosion in hydrochloric acid solution, showing a high inhibition efficiency of up to 97% at certain concentrations. This efficiency is attributed to the formation of a protective film at the metal surface, supported by electrochemical measurements and scanning electron microscopy (SEM) observations. The compound's adsorption followed the Langmuir isotherm, with both theoretical and experimental results showing good agreement (Faydy et al., 2016).

Organic Synthesis and Medicinal Chemistry

5-(Chloromethyl)quinoline hydrochloride serves as a key intermediate in the synthesis of various organic compounds with potential applications in medicinal chemistry. For instance, it was used in the synthesis of transition metal complexes of the drug, Secnidazole, indicating its role in developing new therapeutic agents (Verma et al., 2010). Moreover, the compound was involved in creating novel 1,3,4-oxadiazole compounds containing 8-hydroxy quinolone moiety, studied for their antibacterial and anticancer properties, highlighting its importance in drug discovery and development processes (Adimule et al., 2014).

Material Science and Organic Electronics

In material science, 5-(Chloromethyl)quinoline hydrochloride has been utilized to synthesize key intermediates for compounds used in organic light-emitting devices (OLEDs), demonstrating its potential application in developing new materials for electronics and photonics. This use underscores the compound's versatility and importance in creating high-performance materials for advanced technological applications (Xu et al., 2007).

Antimicrobial and Anticancer Agents

The compound has also been employed in the synthesis of various derivatives with antimicrobial and anticancer activities. For example, it was used to prepare novel metal chelates with demonstrated antimicrobial activity, providing a foundation for developing new antimicrobial agents. Additionally, its role in synthesizing derivatives with potential anticancer properties indicates its significance in the search for new cancer treatments (Patel & Vohra, 2006).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest .

properties

IUPAC Name

5-(chloromethyl)quinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN.ClH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1-6H,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYAVRXAAVFQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)quinoline hydrochloride

CAS RN

1523194-36-6
Record name 5-(chloromethyl)quinoline hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 190 mg (1.19 mmol) of quinolin-5-ylmethanol in 5 ml of thionyl chloride is stirred for 10 minutes at room temperature and then refluxed for 2 hours. The reaction mixture is evaporated, the solid obtained is taken up in ethyl ether and the solution is filtered, washed with ethyl ether and dried to give 255 mg of 5-chloromethylquinoline hydrochloride, corresponding to the following characteristics:
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of isoquinolin-5-ylmethanol MDE 32040 (0.53 g, 3.33 mmol) in dry CH2Cl2 (10 mL) at 0° C. under N2 in a 50 mL round-bottomed flask equipped with a magnetic stirrer was added dropwise SOCl2 (4.9 mL, 67.4 mmol) and the mixture was stirred for 1 h at RT. The volatiles were then removed at 40° C. under vacuum and the residue was taken up in CH2Cl2 (20 mL) before concentration back to dryness at 40° C. under vacuum (done 3 times) to give 5-(chloromethyl)quinoline hydrochloride MDE 32044 as an off-white solid (301 mg, 42% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Name
Yield
42%

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